2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine
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Overview
Description
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a methoxypyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that similar compounds interact with5-HT2A and D2 receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and perception.
Mode of Action
Compounds with similar structures have been found to inhibitacetylcholinesterase . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of acetylcholinesterase can affect thecholinergic neurotransmission pathway , leading to increased acetylcholine levels and enhanced neurotransmission .
Result of Action
The inhibition of acetylcholinesterase can lead to increased acetylcholine levels, enhancing cholinergic transmission and potentially affecting cognitive functions .
Biochemical Analysis
Biochemical Properties
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine receptors, particularly the D4 subtype, which is involved in neurotransmission This interaction can modulate the activity of these receptors, influencing dopamine signaling pathways
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, the compound can influence cell signaling pathways by modulating dopamine receptor activity This modulation can affect neurotransmitter release, synaptic plasticity, and overall neuronal function In other cell types, such as immune cells, the compound may impact gene expression and cellular metabolism, potentially altering immune responses and metabolic pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. Its high affinity for dopamine D4 receptors suggests that it can act as an agonist or antagonist, depending on the context . This binding can lead to changes in receptor conformation, influencing downstream signaling pathways and gene expression. Additionally, the compound may inhibit or activate other enzymes involved in metabolic processes, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential neurotoxicity. Determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross the blood-brain barrier is particularly relevant for its potential use in neurological applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The 2-chlorophenyl group is introduced via substitution reactions, often using reagents like 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Methoxypyrimidine Introduction: The methoxypyrimidine moiety is incorporated through nucleophilic substitution reactions, where the methoxy group is introduced using methanol or other methoxy-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound serves as a lead compound in the development of new drugs for various diseases.
Chemical Biology: It is utilized in chemical biology research to study its mechanism of action and its role in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with antihistamine properties.
Aripiprazole: A piperazine-containing antipsychotic drug.
Uniqueness
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine is unique due to its specific substitution pattern and the presence of the methoxypyrimidine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-12-10-17-15(18-11-12)20-8-6-19(7-9-20)14-5-3-2-4-13(14)16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCQMSHGNGNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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